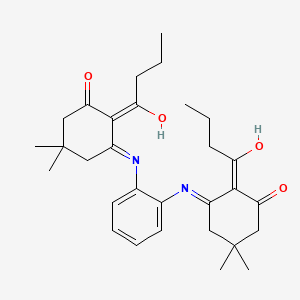
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one), also known as PDI, is a fluorescent dye molecule that has been widely used in various scientific research applications. PDI is a versatile molecule that can be used as a probe for studying protein-protein interactions, lipid dynamics, and membrane properties.
Wirkmechanismus
The mechanism of action of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has a high quantum yield, which means that it can emit a large amount of fluorescence upon excitation. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, which can be used to study the interactions between biomolecules.
Biochemical and Physiological Effects
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been shown to have minimal biochemical and physiological effects on cells and tissues. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) is non-toxic and does not interfere with cellular processes. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been used in various in vitro and in vivo studies without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has several advantages for lab experiments, such as its high quantum yield, stability, and versatility. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used in various experimental setups, such as fluorescence microscopy, flow cytometry, and spectroscopy. However, 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has some limitations, such as its sensitivity to environmental factors, such as pH and temperature. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can also undergo photobleaching, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) in scientific research. One direction is the development of new 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another direction is the use of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) in the development of new diagnostic and therapeutic tools for various diseases. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used as a fluorescent probe to detect biomolecules in cells and tissues, and it can also be used as a drug delivery vehicle. Overall, 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) is a versatile molecule with many potential applications in scientific research.
Synthesemethoden
The synthesis method of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) involves the condensation of 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione with 1,2-phenylenediamine. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents, such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been used in various scientific research applications, such as protein-protein interaction studies, lipid dynamics, and membrane properties. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used as a fluorescent probe to study the interactions between proteins and other biomolecules. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has also been used to study the dynamics of lipids in biological membranes. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be incorporated into the lipid bilayer of a membrane, and its fluorescence can be used to monitor changes in the membrane structure and properties.
Eigenschaften
IUPAC Name |
(2Z)-2-(1-hydroxybutylidene)-3-[2-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O4/c1-7-11-23(33)27-21(15-29(3,4)17-25(27)35)31-19-13-9-10-14-20(19)32-22-16-30(5,6)18-26(36)28(22)24(34)12-8-2/h9-10,13-14,33-34H,7-8,11-12,15-18H2,1-6H3/b27-23-,28-24+,31-21?,32-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZAFTAEDOISJT-LGNROHDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC=C2N=C3CC(CC(=O)C3=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC=C2N=C\3CC(CC(=O)/C3=C(/CCC)\O)(C)C)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6093251.png)
![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093258.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)
![methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6093274.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6093289.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![N-(3-isopropoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6093307.png)
![N-(2-{[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B6093310.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6093320.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6093321.png)
